1-(2-Bromo-5-iodophenyl)ethanamine
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Overview
Description
Molecular Structure Analysis
The molecular structure of “1-(2-Bromo-5-iodophenyl)ethanamine” can be analyzed using various methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods . These methods can help optimize the molecular structure and compute the Molecular Electrostatic Potential (MEP). The Time-Dependent Density Functional Theory (TD-DFT) approach can be used to simulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Bromo-5-iodophenyl)ethanamine” include a molecular weight of 325.975. For more detailed properties, it would be best to refer to a specialized chemical database.Scientific Research Applications
Potential Therapeutic Applications
The inhibition effects on metabolic enzymes suggest potential therapeutic applications of the compound. The results show that they can be used for the treatment of glaucoma, epilepsy, Parkinson’s as well as Alzheimer’s disease (AD) after some imperative pharmacological studies that would reveal their drug potential .
Synthesis of Bromophenol Derivatives
The compound has been used in the alkylation reactions with substituted benzenes to produce new diaryl methanes . These reactions are part of the process to synthesize targeted bromophenol derivatives .
Drug Development Research
The compound is a part of the bromophenol class of compounds, which are important in drug development research . Bromophenols have been isolated from various marine sources and have shown important biological activities .
Chemical Industry
The compound can be used in the chemical industry for the production of other chemicals. For example, it can be converted to 2-(2-bromo-5-iodophenyl)acetic acid .
Research and Laboratory Use
The compound is used in research and laboratory settings. It is often used in the synthesis of other compounds for research purposes .
Safety and Hazards
While specific safety data for “1-(2-Bromo-5-iodophenyl)ethanamine” is not available, similar compounds like bromoethylamine hydrobromide have been noted to cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It’s important to handle such compounds with care, using appropriate personal protective equipment.
Mechanism of Action
Target of Action
A structurally similar compound, 4-bromo-2,5-dimethoxyphenethylamine, is known to interact with the5-hydroxytryptamine receptor 2C and 5-hydroxytryptamine receptor 2A . These receptors are part of the serotonin receptor family and play crucial roles in neural signaling .
Mode of Action
Similar compounds are known to act as partial agonists at their target receptors .
properties
IUPAC Name |
1-(2-bromo-5-iodophenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrIN/c1-5(11)7-4-6(10)2-3-8(7)9/h2-5H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHDQEIEZFMDGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)I)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-5-iodophenyl)ethanamine |
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